Cas no 1792233-88-5 (5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine)

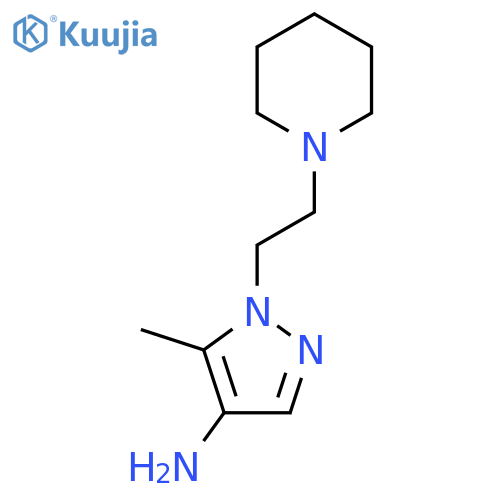

1792233-88-5 structure

商品名:5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine

5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine

- EN300-1113292

- 5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine

- 1792233-88-5

-

- インチ: 1S/C11H20N4/c1-10-11(12)9-13-15(10)8-7-14-5-3-2-4-6-14/h9H,2-8,12H2,1H3

- InChIKey: GIQPNVJPEXPYGZ-UHFFFAOYSA-N

- ほほえんだ: N1(CCN2C(C)=C(C=N2)N)CCCCC1

計算された属性

- せいみつぶんしりょう: 208.16879665g/mol

- どういたいしつりょう: 208.16879665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1113292-0.1g |

5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |

1792233-88-5 | 95% | 0.1g |

$930.0 | 2023-10-27 | |

| Enamine | EN300-1113292-0.05g |

5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |

1792233-88-5 | 95% | 0.05g |

$888.0 | 2023-10-27 | |

| Enamine | EN300-1113292-1.0g |

5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |

1792233-88-5 | 1g |

$1500.0 | 2023-05-27 | ||

| Enamine | EN300-1113292-1g |

5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |

1792233-88-5 | 95% | 1g |

$1057.0 | 2023-10-27 | |

| Enamine | EN300-1113292-5g |

5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |

1792233-88-5 | 95% | 5g |

$3065.0 | 2023-10-27 | |

| Enamine | EN300-1113292-5.0g |

5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |

1792233-88-5 | 5g |

$4349.0 | 2023-05-27 | ||

| Enamine | EN300-1113292-0.25g |

5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |

1792233-88-5 | 95% | 0.25g |

$972.0 | 2023-10-27 | |

| Enamine | EN300-1113292-10.0g |

5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |

1792233-88-5 | 10g |

$6450.0 | 2023-05-27 | ||

| Enamine | EN300-1113292-0.5g |

5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |

1792233-88-5 | 95% | 0.5g |

$1014.0 | 2023-10-27 | |

| Enamine | EN300-1113292-2.5g |

5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |

1792233-88-5 | 95% | 2.5g |

$2071.0 | 2023-10-27 |

5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

1792233-88-5 (5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量